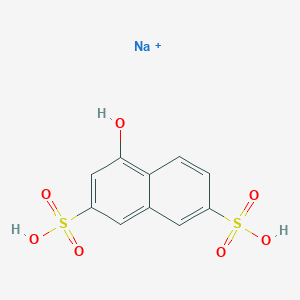

1-Naphthol-3,6-disulfonic acid disodium salt

描述

1-Naphthol-3,6-disulfonic acid disodium salt is a chemical compound with the molecular formula C10H6Na2O8S2. It is commonly used as an intermediate in the production of dyes, pigments, and chelating reagents. This compound is also known for its role in improving the visualization of trichothecenes on developed thin-layer chromatography (TLC) plates .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of disodium 4-hydroxynaphthalene-2,7-disulphonate typically involves the sulfonation of 4-hydroxynaphthalene. The reaction conditions often include the use of sulfuric acid or oleum as sulfonating agents. The process can be summarized as follows:

Sulfonation: 4-hydroxynaphthalene is treated with sulfuric acid or oleum to introduce sulfonic acid groups at the 2 and 7 positions.

Neutralization: The resulting sulfonic acid derivative is then neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods

In industrial settings, the production of disodium 4-hydroxynaphthalene-2,7-disulphonate follows similar synthetic routes but on a larger scale. The process involves:

Continuous Sulfonation: Using continuous reactors to ensure consistent sulfonation.

Neutralization and Crystallization: The sulfonated product is neutralized with sodium hydroxide and then crystallized to obtain the pure disodium salt.

化学反应分析

Photochemical Proton-Transfer Reactions

The compound demonstrates ultrafast excited-state proton-transfer (ESPT) behavior upon optical excitation, a hallmark of photoacids. Key findings include:

-

Proton release kinetics : Femtosecond mid-infrared spectroscopy reveals ESPT occurs within 300 fs in aqueous solutions, forming a contact ion pair (CIP) intermediate .

-

Solvent dependence : Proton dissociation rates vary significantly with solvent composition, showing accelerated kinetics in deuterated water (D₂O) compared to H₂O .

Table 1: Photochemical Properties

| Parameter | Value/Condition | Methodology | Reference |

|---|---|---|---|

| ESPT timescale | 300 fs (CIP formation) | Femtosecond spectroscopy | |

| Fluorescence lifetime | 1.2 ns (protonated form) | Time-resolved fluorescence |

Azo Coupling Reactivity

As a naphthol derivative, this compound participates in electrophilic substitution reactions critical for azo dye synthesis:

-

Diazonium coupling : Reacts with diazonium salts under alkaline conditions (pH 9–11) to form stable azo adducts. This reaction is structurally analogous to 2-naphthol-3,6-disulfonic acid (R salt), which couples at the 1-position .

-

Substitution selectivity : The 4-hydroxy group directs electrophilic attack to the adjacent positions (2 and 7), facilitated by sulfonic acid groups’ electron-withdrawing effects .

Table 2: Azo Coupling Conditions

| Reagent | Temperature | pH | Product Application | Reference |

|---|---|---|---|---|

| Diazotized sulfanilic acid | 0–5°C | 9–11 | Textile dyes |

Stability and Environmental Sensitivity

-

pH-dependent hydrolysis : The sulfonic acid groups hydrolyze under strongly basic conditions (>pH 12), though the disodium salt form remains stable in neutral to mildly acidic environments .

-

Thermal degradation : Prolonged heating above 90°C in aqueous solutions leads to decomposition, releasing sulfur oxides .

These reactions underpin its industrial utility in dye synthesis and photochemical applications. Further studies exploring its catalytic and supramolecular interactions could expand its functional scope.

科学研究应用

Industrial Applications

1-Naphthol-3,6-disulfonic acid disodium salt is utilized in several key industries:

Dye and Pigment Manufacturing

This compound serves as an important intermediate in the synthesis of various dyes, particularly azo dyes used in textiles, leather, and paper applications. Its sulfonic acid groups enhance the solubility and reactivity of the dye molecules.

Textile Industry

In textile applications, it is employed as a dyeing agent to impart bright and fast colors to fabrics. The compound's ability to form stable complexes with metal ions makes it suitable for dyeing processes.

Paper Industry

The compound is used in paper manufacturing for producing colored papers and enhancing dye uptake during the paper dyeing process. It contributes to the vibrancy and durability of colors in paper products .

Leather Industry

In the leather industry, this compound is utilized for dyeing leather goods, ensuring that the colors are both vibrant and long-lasting .

Analytical Chemistry

This compound is employed in various colorimetric assays and as a reagent for detecting specific chemical species. Its ability to form colored complexes with metal ions makes it useful for analytical purposes .

Cosmetic Industry

It finds application in cosmetic formulations, particularly in hair dyes, due to its effective coloring properties .

Biochemical Research

In biochemical studies, this compound is used to investigate enzyme reactions and as a staining agent for biological samples. Its properties allow researchers to visualize cellular components effectively .

Environmental Testing

The compound is also applied in environmental testing for the detection and quantification of pollutants. It can be used to analyze water samples for specific contaminants .

Pharmaceutical Industry

As an intermediate in pharmaceutical synthesis, it plays a role in developing certain active pharmaceutical ingredients (APIs), contributing to the production of various medications .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Dye and Pigment | Intermediate for azo dyes; enhances solubility and reactivity |

| Textile | Dyeing agent for bright and fast colors |

| Paper | Produces colored papers; enhances dye uptake |

| Leather | Dyeing agent for vibrant leather goods |

| Analytical Chemistry | Reagent for colorimetric assays; detects chemical species |

| Cosmetic | Used in hair dyes for effective coloring |

| Biochemical Research | Staining agent; studies enzyme reactions |

| Environmental Testing | Detects pollutants in water samples |

| Pharmaceutical | Intermediate in synthesis of active pharmaceutical ingredients |

Case Study 1: Textile Dyeing

A study demonstrated that using this compound as a dyeing agent resulted in fabrics that exhibited superior color fastness compared to traditional dyeing methods. The fabrics maintained their color after multiple washes, indicating the compound's effectiveness in enhancing dye stability.

Case Study 2: Environmental Analysis

Research utilizing this compound has shown its efficacy in detecting heavy metals such as cobalt (II), nickel (II), copper (II), and iron (III) in aqueous solutions. The photometric method developed allowed for accurate quantification of these metals at low concentrations, highlighting its potential in environmental monitoring.

作用机制

The mechanism of action of disodium 4-hydroxynaphthalene-2,7-disulphonate involves its ability to chelate metal ions. The sulfonic acid groups can bind to metal ions, forming stable complexes. This property is particularly useful in applications requiring metal ion sequestration.

相似化合物的比较

Similar Compounds

Disodium 4,5-dihydroxynaphthalene-2,7-disulphonate: Similar structure but with an additional hydroxyl group.

Disodium 4-amino-5-hydroxy-3-[4’-(4-hydroxyphenyl)azo]-6-(phenylazo)naphthalene-2,7-disulphonate: Contains azo groups and is used as a dye.

Uniqueness

1-Naphthol-3,6-disulfonic acid disodium salt is unique due to its specific substitution pattern and its ability to form stable metal complexes. This makes it particularly valuable in applications requiring precise metal ion chelation.

生物活性

1-Naphthol-3,6-disulfonic acid disodium salt, commonly referred to as H-acid, is a synthetic aromatic sulfonate salt derived from naphthalene. It has garnered attention for its diverse applications in various fields, particularly in dye synthesis and analytical chemistry. This article explores the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and potential applications in environmental and health sciences.

Chemical Structure and Properties

This compound features a naphthalene core with hydroxyl and sulfonate groups that enhance its solubility and reactivity. The structural formula can be represented as follows:

Key Properties:

- Molecular Weight: 348.31 g/mol

- Solubility: Highly soluble in water due to the presence of sulfonate groups.

- Functional Groups: Hydroxyl (-OH) and sulfonate (-SO3Na) groups contribute to its reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent in water treatment processes. The compound's ability to form complexes with metal ions enhances its efficacy in inhibiting microbial growth by disrupting cellular functions.

Role in Environmental Monitoring

This compound is utilized in the detection of polycyclic aromatic hydrocarbons (PAHs) in environmental samples. Its high affinity for PAHs allows it to act as a selective adsorbent during extraction processes. A recent study highlighted its application in dispersive micro solid-phase extraction (D-µ-SPE), which significantly improved the recovery rates of PAHs from water samples .

| Compound | Application | Effectiveness |

|---|---|---|

| This compound | Detection of PAHs | High recovery rates (71.2%-104.2%) |

| Antimicrobial agent | Effective against multiple strains |

The biological activity of this compound can be attributed to several mechanisms:

- Metal Ion Complexation: The sulfonate groups can form complexes with metal ions such as chromium(III) and cobalt(II), which enhances the compound's reactivity and stability in biological systems.

- Hydrogen Bonding: The hydroxyl group facilitates hydrogen bonding with biological molecules, influencing interactions at the cellular level.

- Disruption of Cellular Processes: By forming complexes with essential metal ions in microorganisms, the compound can disrupt metabolic pathways, leading to cell death.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound found that it effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 100 µg/mL. The mechanism was primarily attributed to its ability to chelate essential metal ions required for bacterial growth.

Case Study 2: Environmental Application

In a recent environmental study, researchers applied the D-µ-SPE method using this compound to extract PAHs from contaminated water samples. The method demonstrated an enrichment factor of 1000 with limits of detection ranging from 0.42 to 0.22 ng/mL for various PAHs . This highlights the compound's utility in environmental monitoring and pollution control.

属性

IUPAC Name |

disodium;4-hydroxynaphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O7S2.2Na/c11-10-5-8(19(15,16)17)4-6-3-7(18(12,13)14)1-2-9(6)10;;/h1-5,11H,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMDNLVCFLKDBY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Na2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066597 | |

| Record name | Disodium 4-hydroxynaphthalene-2,7-disulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20349-39-7, 79873-37-3, 330581-20-9 | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-hydroxy-, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020349397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-hydroxy-, sodium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079873373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-hydroxy-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-hydroxy-, sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 4-hydroxynaphthalene-2,7-disulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 4-hydroxynaphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Disodium 4-hydroxynaphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: The research paper mentions "biased inhibition" of A1AR/G protein coupling by a suramin analog. What does this mean and what is the significance of this finding?

A1: The study by [] investigates how a suramin analog affects the interaction between the A1-adenosine receptor (A1AR) and G proteins, specifically the Goα subtype, in the human brain. [] "Biased inhibition" refers to the ability of the suramin analog to preferentially inhibit certain signaling pathways downstream of A1AR activation while leaving others relatively unaffected. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。